Product packaging for 1-Benzyl-2-oxocyclopentanepropionic acid(Cat. No.:CAS No. 3645-83-8)

1-Benzyl-2-oxocyclopentanepropionic acid

Cat. No.: B14155365
CAS No.: 3645-83-8
M. Wt: 246.30 g/mol
InChI Key: IYXKLVYOMAMWSK-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxocyclopentanepropionic acid, systematically known as 3-(1-Benzyl-2-oxocyclopentyl)propanoic acid (PubChem CID: 199030), is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, which features a propionic acid chain linked to a benzyl-substituted oxocyclopentane ring, places it within a class of compounds known to exhibit valuable biological activity. Specifically, propionic acid derivatives are extensively researched as non-steroidal anti-inflammatory drugs (NSAIDs), with well-known examples including ibuprofen, naproxen, and ketoprofen. These profens are recognized for their analgesic, antipyretic, and anti-inflammatory properties, primarily achieved through the reversible inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, thereby suppressing the synthesis of prostaglandins. The presence of the alpha-methyl group in many of these drugs makes them chiral, and they are often studied as racemates, with the S-enantiomer typically being the more potent COX inhibitor. The 1-benzyl-2-oxocyclopentane scaffold in this particular compound suggests potential as a versatile synthetic intermediate for the development of novel vitronectin receptor antagonists, which are a target for therapeutic areas such as osteoporosis and other bone resorption disorders. Researchers can utilize this high-purity compound to explore its mechanism of action, its potential as a precursor in the synthesis of more complex bioactive molecules, and its physicochemical properties. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O3 B14155365 1-Benzyl-2-oxocyclopentanepropionic acid CAS No. 3645-83-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3645-83-8

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

3-(1-benzyl-2-oxocyclopentyl)propanoic acid

InChI

InChI=1S/C15H18O3/c16-13-7-4-9-15(13,10-8-14(17)18)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,17,18)

InChI Key

IYXKLVYOMAMWSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1)(CCC(=O)O)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 Benzyl 2 Oxocyclopentanepropionic Acid

Direct Synthesis Approaches to the Core Structure

Direct synthesis strategies aim to construct the 1-benzyl-2-oxocyclopentanepropionic acid molecule by forming the cyclopentanone (B42830) ring with the benzyl (B1604629) and propionic acid moieties already incorporated or by adding them sequentially to a cyclopentanone precursor.

Strategies for Cyclopentanone Ring Formation with Integrated Benzyl and Propionic Acid Moieties

One of the most effective methods for constructing the cyclopentanone ring is the Dieckmann condensation , an intramolecular Claisen condensation of a diester to form a β-keto ester. masterorganicchemistry.com For the synthesis of this compound, this would involve the cyclization of a substituted adipic acid ester, specifically diethyl 2-benzyladipate.

The synthesis of the precursor, diethyl 2-benzyladipate, can be achieved through the alkylation of a diethyl adipate (B1204190) enolate with benzyl bromide. The subsequent intramolecular cyclization of diethyl 2-benzyladipate using a strong base, such as sodium ethoxide, would yield ethyl 1-benzyl-2-oxocyclopentanecarboxylate. This β-keto ester can then be further modified to introduce the propionic acid side chain.

Reaction Step Reagents and Conditions Product
AlkylationDiethyl adipate, Sodium ethoxide, Benzyl bromideDiethyl 2-benzyladipate
Dieckmann CondensationDiethyl 2-benzyladipate, Sodium ethoxideEthyl 1-benzyl-2-oxocyclopentanecarboxylate

Elaboration of Cyclopentanone Precursors via Benzylation and Carboxylic Acid Chain Introduction

An alternative direct approach involves the sequential modification of a pre-existing cyclopentanone structure. This strategy can be broken down into two main pathways: benzylation followed by the introduction of the propionic acid chain, or the reverse.

A common starting material for this approach is a 2-oxocyclopentanecarboxylate, such as ethyl 2-oxocyclopentanecarboxylate. The acidic α-proton at the 1-position can be removed by a base to form an enolate, which can then be alkylated with benzyl halide to yield ethyl 1-benzyl-2-oxocyclopentanecarboxylate.

Following benzylation, the propionic acid chain can be introduced. One potential method is the Michael addition of the enolate of ethyl 1-benzyl-2-oxocyclopentanecarboxylate to an acrylate (B77674), such as ethyl acrylate. Subsequent hydrolysis and decarboxylation would yield the target molecule. Alternatively, a Reformatsky reaction with ethyl bromoacetate (B1195939) could be employed, followed by reduction of the resulting β-hydroxy ester and chain extension to the propionic acid. organic-chemistry.orgunishivaji.ac.in

Catalytic and Asymmetric Synthesis Strategies for this compound

Modern synthetic methods increasingly rely on catalytic and asymmetric approaches to improve efficiency and control stereochemistry. While specific catalytic asymmetric syntheses for this compound are not extensively documented, general principles can be applied.

Phase-transfer catalysis, using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, has been successfully employed for the enantioselective alkylation of β-keto esters. nih.govrsc.org This methodology could potentially be adapted for the asymmetric benzylation of a 2-oxocyclopentanepropionic acid ester, thereby establishing a chiral center at the C1 position.

Furthermore, organocatalytic methods, which have seen significant advancements, could be explored. For instance, chiral secondary amines are known to catalyze asymmetric Michael additions, which could be applied to the addition of a nucleophile to a cyclopentenone precursor bearing either the benzyl or the propionic acid moiety. nih.gov

Indirect Synthetic Routes and Precursor Utilization

Indirect routes to this compound involve the transformation of related cyclopentane (B165970) derivatives or the elongation of existing side chains.

Transformations of Related Cyclopentane Derivatives

This approach could start from a precursor such as 3-(2-oxocyclopentyl)propionic acid, which can be synthesized from cyclopentanone and an acrylate derivative. google.com The key challenge then becomes the selective introduction of the benzyl group at the 1-position. Direct benzylation of the α-position of the ketone in 3-(2-oxocyclopentyl)propionic acid or its ester could be attempted using a strong base and benzyl halide. However, controlling the regioselectivity to favor C1-benzylation over potential O-benzylation or reaction at the propionic acid chain would be critical.

Precursor Transformation Target Moiety Introduced
3-(2-Oxocyclopentyl)propionic acidC1-BenzylationBenzyl group

Approaches Involving Cyclopentaneacetic Acid Chain Elongation

Another indirect strategy involves starting with a cyclopentane ring that already contains the benzyl group and a one-carbon side chain at the desired position, such as 1-benzyl-2-oxocyclopentaneacetic acid. The synthesis of this precursor could follow similar routes as described for the target molecule, for instance, via the Dieckmann condensation of a suitably substituted pimelic acid derivative.

Once 1-benzyl-2-oxocyclopentaneacetic acid is obtained, the acetic acid side chain needs to be elongated by one carbon to form the propionic acid chain. This can be achieved through various established homologation methods, such as the Arndt-Eistert reaction. This sequence involves converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of water, an alcohol, or an amine, followed by hydrolysis if necessary, would yield the desired propionic acid.

Convergent and Divergent Synthetic Pathways

Conversely, a divergent synthetic pathway would begin with a common starting material that is sequentially modified to introduce the necessary functional groups. This approach allows for the creation of a library of related compounds by altering the reaction pathway at various stages. However, for this compound, specific reagents and reaction conditions for such pathways are not described in the available literature.

Mechanistic Investigations of Key Synthetic Transformations

Without established synthetic routes, the mechanistic underpinnings of key transformations in the synthesis of this compound can only be postulated. For example, a crucial step would likely involve the alkylation of a 2-oxocyclopentanepropionic acid derivative with a benzyl halide. The mechanism of this reaction, whether it proceeds via an SN1 or SN2 pathway, would depend on the specific substrates, solvent, and base used. A detailed mechanistic investigation would typically employ techniques such as kinetic studies, isotopic labeling, and computational modeling to elucidate the reaction pathway and identify any intermediates.

Chemical Transformations and Derivatization of 1 Benzyl 2 Oxocyclopentanepropionic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The propionic acid side chain is a primary site for modification, allowing for the synthesis of various derivatives through well-established protocols. The reactivity of this group is centered on nucleophilic acyl substitution.

Key transformations include:

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. The use of different alcohols (e.g., methanol, ethanol, tert-butanol) allows for the synthesis of a variety of ester derivatives. For more complex or sensitive alcohols, transesterification of a simple methyl or ethyl ester, often catalyzed by silica-supported boric acid, provides a mild and efficient alternative. nih.gov

Amide Formation: Direct reaction with amines to form amides is often challenging due to an acid-base reaction that forms an unreactive carboxylate salt. orgoreview.comlibretexts.org To overcome this, the carboxylic acid is typically activated in situ using a coupling agent. Dicyclohexylcarbodiimide (DCC) is a classic reagent for this purpose; it reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to yield the desired amide. orgoreview.comlibretexts.orgkhanacademy.org This method is a cornerstone of peptide synthesis and is broadly applicable. orgoreview.com

Acid Chloride Synthesis: For conversion to more reactive derivatives, the carboxylic acid can be transformed into an acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly electrophilic intermediate that can react with a wide range of nucleophiles to produce esters, amides, and anhydrides.

TransformationReagentsProduct Functional Group
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR')
Amide FormationAmine (R'R''NH), Coupling Agent (e.g., DCC)Amide (-CONR'R'')
Acid Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acid Chloride (-COCl)

Reactivity of the Ketone Functionality

The cyclopentanone (B42830) ring offers a site for both reduction/oxidation reactions and carbon-carbon bond formation through nucleophilic additions and condensations.

Reductions and Oxidations

The ketone's carbonyl group can be selectively modified without affecting the carboxylic acid or benzyl (B1604629) moieties using specific reagents.

Reduction to Alcohol: The ketone is readily reduced to a secondary alcohol using mild hydride-donating agents. umn.edu Sodium borohydride (B1222165) (NaBH₄) is particularly effective for this transformation as it selectively reduces aldehydes and ketones without affecting less reactive functional groups like carboxylic acids or esters. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield 1-benzyl-2-hydroxycyclopentanepropionic acid. libretexts.orgorganicchemistrytutor.com

Complete Deoxygenation: The carbonyl group can be completely removed and converted to a methylene (B1212753) (-CH₂-) group through either the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by elimination of nitrogen gas under strongly basic conditions (e.g., KOH in a high-boiling solvent like ethylene (B1197577) glycol). nrochemistry.comwikipedia.orgalfa-chemistry.combyjus.commasterorganicchemistry.com This method is suitable for base-stable compounds.

Oxidative Cleavage (Baeyer-Villiger Oxidation): The cyclopentanone ring can be converted into a six-membered lactone (a cyclic ester) via the Baeyer-Villiger oxidation. sigmaaldrich.comadichemistry.com This reaction involves treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), which inserts an oxygen atom adjacent to the carbonyl group. sigmaaldrich.comadichemistry.com For a substituted cyclopentanone, this oxidation is highly regioselective. acs.org The migratory aptitude of the adjacent carbon atoms determines the structure of the resulting lactone. adichemistry.com

Reaction TypeReagentsExpected Product
Reduction to AlcoholSodium Borohydride (NaBH₄), Methanol (MeOH)1-Benzyl-2-hydroxycyclopentanepropionic acid
DeoxygenationHydrazine (H₂NNH₂), KOH, heat1-Benzylcyclopentylpropionic acid
Baeyer-Villiger Oxidationmeta-Chloroperoxybenzoic acid (mCPBA)6-Benzyl-6-(2-carboxyethyl)oxepan-2-one

Nucleophilic Additions and Condensations

The electrophilic carbon of the ketone's carbonyl group is susceptible to attack by various nucleophiles, enabling the construction of more complex molecular architectures.

Wittig Reaction: This reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond (an alkene). It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). organic-chemistry.orgwikipedia.orgpressbooks.pub The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org This would yield a cyclopentane (B165970) derivative with an exocyclic methylene group.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols after an acidic workup. This reaction allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups at the C2 position of the cyclopentane ring.

Modifications and Substitutions on the Benzyl Group

The benzyl group provides two main avenues for further derivatization: reactions on the aromatic ring and reactions at the benzylic carbon.

Aromatic Electrophilic and Nucleophilic Substitutions

The benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iq

Electrophilic Aromatic Substitution: The methylene group attached to the ring is an alkyl substituent, which is classified as an activating, ortho-, para-directing group. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the point of attachment. Standard EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring.

Halogenation: Treatment with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) installs a halogen atom (-Br, -Cl) on the ring.

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride (RCOCl) or alkyl halide (RCl) in the presence of a Lewis acid like AlCl₃ attaches an acyl or alkyl group, respectively.

Nucleophilic Aromatic Substitution: This type of reaction is generally not feasible on the unsubstituted benzene ring of the benzyl group, as it requires the presence of strong electron-withdrawing groups (like -NO₂) and a good leaving group on the ring. uomustansiriyah.edu.iq

Side-Chain Functionalization Strategies

The benzylic position—the carbon atom directly attached to the aromatic ring—is particularly reactive due to the ability of the benzene ring to stabilize benzylic radicals, carbocations, and carbanions. lumenlearning.com

Benzylic Bromination: The hydrogen atoms at the benzylic position can be selectively replaced with a bromine atom via a free-radical chain reaction. chemistrysteps.com N-Bromosuccinimide (NBS), in the presence of light or a radical initiator, is the reagent of choice for this transformation, as it provides a low, steady concentration of Br₂, minimizing side reactions like addition to the aromatic ring. masterorganicchemistry.comchadsprep.comyoutube.commasterorganicchemistry.com

Benzylic Oxidation: The benzylic position can be oxidized to a carboxylic acid using strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄). lumenlearning.commasterorganicchemistry.comambeed.com This reaction requires the presence of at least one benzylic hydrogen. lumenlearning.commasterorganicchemistry.com Given the structure of 1-Benzyl-2-oxocyclopentanepropionic acid, these harsh conditions would likely also oxidize other parts of the molecule, but it remains a potential transformation of the benzyl group itself. Milder conditions can sometimes yield aldehydes or ketones. researchgate.net

Reaction TypeReagentsPosition of ReactionProduct Feature
NitrationHNO₃, H₂SO₄Aromatic Ring (ortho, para)Nitro group (-NO₂) substituted on the ring
Benzylic BrominationN-Bromosuccinimide (NBS), light/heatBenzylic Carbon (-CH₂-)Bromo-substituted benzylic carbon (-CHBr-)
Benzylic OxidationKMnO₄, H₃O⁺, heatBenzylic Carbon (-CH₂-)Cleavage to form Benzoic acid

Transformations Involving the Cyclopentane Ring System

The cyclopentane core of this compound presents a scaffold ripe for structural modification. Theoretical transformations could include alterations to the ring size and the introduction of new stereochemical complexities.

Ring Expansion and Contraction Reactions

Methodologies for the expansion of cyclopentanone rings to cyclohexanones are well-established in organic synthesis. Reactions such as the Demjanov or Tiffeneau-Demjanov rearrangements, which proceed through the formation of a diazonium ion intermediate from an aminomethylcyclopentanol derivative, could theoretically be applied. Similarly, diazomethane (B1218177) insertion into the carbonyl group offers another potential route for ring expansion.

Conversely, ring contraction of the cyclopentanone moiety to a cyclobutane (B1203170) derivative could be envisioned through photochemical approaches, such as the Norrish Type I cleavage of the α-carbon-carbonyl bond followed by decarbonylation and subsequent radical recombination. Favorskii-type rearrangements of an α-halogenated derivative of the cyclopentanone ring could also potentially lead to a cyclopropanecarboxylic acid derivative, representing a significant structural alteration. However, it must be reiterated that no specific examples of these transformations have been documented for this compound itself.

Introduction of Additional Stereocenters

The existing stereocenter at the C1 position of the cyclopentane ring provides a handle for diastereoselective transformations to introduce new stereocenters. For instance, asymmetric reduction of the ketone at C2 could lead to the formation of a hydroxyl group with a specific stereochemistry, creating a diastereomeric mixture of cyclopentanol (B49286) derivatives. The stereochemical outcome of such a reduction would be influenced by the steric bulk of the benzyl and propionic acid substituents.

Furthermore, aldol (B89426) condensations at the α-position to the carbonyl group (C3) could introduce two new stereocenters. The use of chiral auxiliaries or catalysts in such reactions could, in principle, control the stereochemical outcome of the newly formed carbon-carbon bond and the resulting hydroxyl group.

Synthesis and Characterization of Analogs and Congeners of this compound

The synthesis of analogs and congeners is a cornerstone of medicinal chemistry and materials science. For this compound, this could involve modifications to both the core structure and its substituents.

Isosteres and Bioisosteres

Isosteric and bioisosteric replacements are strategies used to modify the physicochemical properties of a molecule while retaining or enhancing its biological activity. For the carboxylic acid moiety of this compound, common bioisosteres include tetrazoles, sulfonamides, and acylsulfonamides. The synthesis of such analogs would typically involve the conversion of the carboxylic acid to an intermediate that can be further elaborated into the desired bioisostere.

The benzyl group could be replaced with other aromatic or heteroaromatic rings to explore the impact of electronic and steric variations. Similarly, the oxo group of the cyclopentanone could be replaced with a thioketal or other functional groups to modulate its chemical reactivity and polarity.

Chiral Derivatives and Enantioselective Syntheses

As this compound is a chiral molecule, the development of enantioselective synthetic routes to access individual enantiomers would be of significant interest. Potential strategies could include the use of chiral pool starting materials, asymmetric alkylation of a prochiral cyclopentanone precursor, or the resolution of a racemic mixture of the final compound or a key intermediate.

The synthesis of chiral derivatives could involve the introduction of additional chiral centers, as discussed in section 3.4.2, leading to a library of diastereomers with potentially distinct biological or material properties.

Advanced Spectroscopic Characterization of this compound: A Comprehensive Analysis

While the structural components of this compound—a benzyl group, a cyclopentanone ring, and a propionic acid chain—are common in organic chemistry, a comprehensive spectroscopic analysis of this exact molecule has not been published in the sources accessed. Authoritative and detailed research findings, which are essential for a scientifically accurate article, are contingent on experimental data from peer-reviewed studies.

For an article of this nature to be generated, access to published research containing the following specific data would be required:

¹H and ¹³C NMR: Chemical shifts (δ), coupling constants (J), and multiplicities for each proton and carbon atom in the molecule.

2D NMR: Correlation peaks from COSY, HSQC, HMBC, and NOESY experiments to establish connectivity and spatial relationships between atoms.

High-Resolution Mass Spectrometry (HRMS): The precise mass-to-charge ratio (m/z) to confirm the elemental composition and molecular formula.

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns to elucidate the structure of different parts of the molecule.

Infrared (IR) and Raman Spectroscopy: Wavenumbers (cm⁻¹) of characteristic vibrations for the carbonyl groups (ketone and carboxylic acid), aromatic ring, and C-H bonds.

Without these foundational experimental results, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further investigation into specialized, proprietary chemical databases or future publication of research on this compound would be necessary to fulfill the detailed request.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 2 Oxocyclopentanepropionic Acid

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be the definitive way to determine the solid-state conformation of 1-benzyl-2-oxocyclopentanepropionic acid, offering unparalleled detail into bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a single crystal of this compound of suitable quality and size would be required. This crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined.

The data obtained from an X-ray crystallographic analysis of this compound would be crucial for understanding its steric and electronic properties. For instance, the conformation of the cyclopentanone (B42830) ring, which can adopt various puckered forms such as an envelope or twist conformation, would be unequivocally established. The precise dihedral angles between the benzyl (B1604629) group, the cyclopentanone ring, and the propionic acid side chain would also be determined, providing insight into the molecule's preferred spatial orientation in the solid state.

While specific experimental crystallographic data for this compound is not publicly available at this time, the following table illustrates the typical parameters that would be reported from such a study.

ParameterDescriptionHypothetical Value
Chemical FormulaThe elemental composition of the molecule.C15H18O3
Formula WeightThe mass of one mole of the compound.246.30 g/mol
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsThe dimensions of the basic repeating unit of the crystal lattice.a = 10.1 Å, b = 5.5 Å, c = 22.3 Å, β = 95.2°
VolumeThe volume of the unit cell.1234.5 ų
ZThe number of molecules in the unit cell.4
Density (calculated)The calculated density of the crystal.1.325 g/cm³

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Configuration (if applicable)

This compound possesses a chiral center at the carbon atom where the benzyl group is attached to the cyclopentanone ring. This means the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in investigating the stereochemistry of such chiral molecules.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. For this compound, the carbonyl group of the cyclopentanone ring is a chromophore that would be expected to give rise to a CD signal. The sign and magnitude of the Cotton effect in the CD spectrum are highly sensitive to the stereochemical environment of the chromophore. Therefore, the CD spectrum could be used to determine the absolute configuration of a given enantiomer, often by comparing the experimental spectrum with that predicted by theoretical calculations or with spectra of structurally related compounds of known configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum complements the CD spectrum and can also be used to determine the absolute configuration of a chiral molecule. The ORD curve of a chiral compound containing a carbonyl group, such as this compound, would exhibit a characteristic Cotton effect in the region of the carbonyl absorption band.

The application of these techniques would be essential for the stereochemical characterization of this compound. If the compound is synthesized as a racemic mixture, these methods could be used to monitor the progress of chiral resolution. For an enantiomerically pure sample, CD and ORD would provide the definitive assignment of its absolute configuration.

As with the crystallographic data, specific chiroptical data for this compound is not readily found in the literature. The table below provides a hypothetical representation of the type of data that would be obtained from a chiroptical analysis of a single enantiomer.

TechniqueParameterHypothetical ValueSolvent
Circular Dichroism (CD)λmax (Cotton Effect)295 nmMethanol
Molar Ellipticity [θ]+5000 deg·cm²·dmol⁻¹Methanol
Optical Rotatory Dispersion (ORD)Specific Rotation [α]D+45°Chloroform
Wavelength589 nm (Sodium D-line)Chloroform

Computational Chemistry and Molecular Modeling of 1 Benzyl 2 Oxocyclopentanepropionic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, energies, and a host of other properties with high accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy and computational cost effectively. For 1-Benzyl-2-oxocyclopentanepropionic acid, DFT calculations, likely using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger), would be employed to determine its most stable three-dimensional structure (ground state geometry). mdpi.comnih.govsoton.ac.uk

The cyclopentanone (B42830) ring is known to adopt non-planar conformations, typically a twisted (C2) or envelope (Cs) form, to relieve ring strain. researchgate.net DFT calculations would precisely predict the bond lengths, bond angles, and dihedral angles of the most stable conformer of this compound. The benzyl (B1604629) and propionic acid substituents would introduce additional conformational possibilities, and DFT would be crucial in identifying the global minimum energy structure.

Energetic properties such as the heat of formation and Gibbs free energy can also be calculated. researchgate.net These values are vital for understanding the thermodynamic stability of the molecule. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would provide insights into the molecule's reactivity, with the HOMO energy indicating its propensity to donate electrons and the LUMO energy its ability to accept electrons.

Table 1: Predicted Geometrical Parameters for the Cyclopentanone Ring of this compound based on DFT Calculations of Analogs

Parameter Predicted Value
C=O Bond Length ~1.22 Å
C-C Bond Length (ring) ~1.54 - 1.56 Å
Ring Puckering Amplitude Variable

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can aid in the identification and characterization of the compound. By calculating the vibrational frequencies from the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net

For this compound, the most prominent feature in the predicted IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the cyclopentanone ring, typically calculated to be around 1740-1760 cm⁻¹. researchgate.net The O-H stretch of the carboxylic acid group would appear as a broad band, and various C-H stretching and bending vibrations for the aliphatic and aromatic parts of the molecule would also be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy. These theoretical shifts, when compared to experimental data, can confirm the proposed structure and help in the assignment of complex spectra.

Table 2: Predicted Key Spectroscopic Frequencies for this compound

Spectroscopic Feature Predicted Wavenumber/Chemical Shift
C=O Stretch (IR) ~1750 cm⁻¹
O-H Stretch (IR) ~2500-3300 cm⁻¹ (broad)
Aromatic C-H Stretch (IR) ~3000-3100 cm⁻¹
Carbonyl Carbon (¹³C NMR) ~215-220 ppm

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While DFT provides a static picture of the most stable conformation, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the conformational landscape and flexibility of molecules over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field.

For this compound, an MD simulation would reveal how the benzyl and propionic acid side chains move and rotate relative to the cyclopentanone ring. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. The simulation would track the trajectories of all atoms, allowing for the analysis of conformational transitions and the identification of low-energy conformers that might be biologically relevant. Such simulations are crucial in understanding the behavior of flexible molecules in different environments, such as in aqueous solution, which can significantly influence their shape and properties. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for studying reaction mechanisms, providing insights into transition states and reaction energy barriers that are often impossible to observe experimentally. For this compound, one could investigate various potential reactions, such as its synthesis or degradation. libretexts.org

For instance, the synthesis of prostaglandins (B1171923) often involves the formation of the cyclopentane (B165970) ring from acyclic precursors. libretexts.org DFT calculations can be used to model the proposed reaction steps, locate the transition state structures, and calculate the activation energies. soton.ac.ukmdpi.com This allows for a comparison of different possible pathways, helping to understand why a particular regio- or stereoisomer is formed preferentially. soton.ac.uk For this compound, computational studies could explore its potential as a precursor in similar cyclization reactions.

Prediction of Molecular Interactions and Binding Affinities

Given the structural similarities to bioactive molecules, understanding how this compound might interact with biological targets like enzymes is of great interest. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor.

A docking study of this compound into the active site of an enzyme, for example, a cyclooxygenase (COX) enzyme, could reveal potential binding modes. mdpi.comresearchgate.net The calculations would identify key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues, or hydrophobic interactions involving the benzyl group. The results of docking are often scored to estimate the binding affinity, providing a qualitative measure of how strongly the molecule might bind to the target. These predictions can guide the design of more potent inhibitors. mdpi.com

In Silico Screening and Library Design of this compound Derivatives

The core structure of this compound can serve as a scaffold for the design of new molecules with potentially improved properties. In silico (computer-based) screening allows for the rapid evaluation of large virtual libraries of derivatives. bio-conferences.orgnih.govrsc.org

Starting with the this compound framework, various substituents could be computationally added to the benzyl ring or the cyclopentanone ring. This virtual library of compounds could then be screened for properties such as improved binding affinity to a target receptor, better pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity), or enhanced electronic properties. researchgate.netbio-conferences.org This approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates, saving time and resources. bio-conferences.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Prostaglandin (B15479496)

Investigation of Biological Activity Mechanisms of 1 Benzyl 2 Oxocyclopentanepropionic Acid and Its Derivatives

Mechanistic Studies of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Detailed mechanistic studies on the direct interaction of 1-benzyl-2-oxocyclopentanepropionic acid with specific biological macromolecules such as enzymes and receptors are not extensively documented in publicly available literature. However, the structural motifs present in the molecule, namely the carboxylic acid and the benzyl (B1604629) group, are common in compounds known to interact with various biological targets. For instance, many enzyme inhibitors feature a carboxylic acid group that can interact with active site residues. ijpsr.com

The broader class of arylpropionic acid derivatives is well-known for its interaction with cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. orientjchem.orghumanjournals.com While direct evidence for this compound is lacking, its propionic acid side chain suggests potential for similar interactions. Furthermore, benzyl derivatives have been investigated for their binding affinity to a range of receptors, including opioid and cannabinoid receptors, indicating the potential for the benzyl group to contribute to receptor binding. nih.gov For example, studies on 1-benzylindoles have demonstrated their role as inhibitors of cytosolic phospholipase A2α. nih.gov

Elucidation of Cellular Pathway Modulation by this compound

The modulation of cellular pathways is often complex and can involve multiple targets. For instance, some benzyl derivatives have been shown to affect pathways related to pain and inflammation through interactions with targets like the transient receptor potential vanilloid 1 (TRPV1). nih.gov Without direct experimental data on this compound, its precise effects on cellular signaling cascades remain speculative.

Structure-Activity Relationship (SAR) Studies for Understanding Biological Function

While specific structure-activity relationship (SAR) studies for this compound are not detailed in the available literature, general principles from related compound classes can provide insights. For arylpropionic acid derivatives, the presence and position of the carboxylic acid group are often crucial for their biological activity. ijpsr.comresearchgate.net

In studies of other benzyl-containing compounds, modifications to the benzyl group have been shown to significantly impact activity. For example, in a series of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) analogs, the presence of the 1-benzyl group was found to be important for antiplatelet activity. nih.gov Similarly, for 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, which are TRPV1 antagonists, the nature of the benzyl C-region analogs significantly influences their antagonistic potency. nih.gov

A hypothetical SAR study for this compound and its derivatives could explore modifications at several positions:

The Propionic Acid Chain: Esterification or amidation of the carboxylic acid would likely alter the compound's activity and pharmacokinetic properties.

The Benzyl Group: Substitution on the phenyl ring of the benzyl group could modulate potency and selectivity for biological targets.

The Oxocyclopentane Ring: Altering the ring size or introducing substituents could impact the compound's conformational preferences and, consequently, its interaction with biological targets.

Interactive Data Table: Hypothetical SAR of this compound Derivatives

Compound R1 (Propionic Acid) R2 (Benzyl Ring) R3 (Cyclopentane Ring) Predicted Biological Activity
1 -COOH-H=OBaseline
2 -COOCH3-H=OPotentially altered
3 -COOH4-Cl=OPotentially enhanced or reduced
4 -COOH-H-OHPotentially altered

Comparative Analysis of Biological Profiles with Related Oxocyclopentane Derivatives

A direct comparative analysis of the biological profile of this compound with other oxocyclopentane derivatives is challenging due to the limited specific data on the former. However, the oxocyclopentane ring is a common scaffold in various biologically active molecules. For instance, certain cyclopentane (B165970) derivatives are investigated for their potential as enzyme inhibitors. pharmaffiliates.com

The biological activity of such compounds is highly dependent on the nature and stereochemistry of the substituents on the cyclopentane ring. For example, the introduction of a benzyl group and a propionic acid side chain, as in the case of this compound, would be expected to confer a biological activity profile distinct from simpler oxocyclopentane structures.

Exploration of Stereoisomer-Specific Biological Activities

The stereochemistry of this compound, which has two stereocenters, is expected to play a critical role in its biological activity. It is well-established for many classes of compounds, including arylpropionic acids, that different enantiomers can exhibit significantly different pharmacological and toxicological profiles. orientjchem.org

For example, in a study of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs, the S-isomer of a particular compound showed marked stereospecific activity as a TRPV1 antagonist. nih.gov This highlights the importance of stereochemistry in the interaction with biological targets. The spatial arrangement of the benzyl group and the propionic acid side chain relative to the oxocyclopentane ring in the different stereoisomers of this compound would likely lead to distinct binding affinities and efficacies at target macromolecules. However, specific studies on the stereoisomer-specific activities of this compound are not currently available.

Research Applications and Potential Utilities of 1 Benzyl 2 Oxocyclopentanepropionic Acid

Utility as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The structure of 1-Benzyl-2-oxocyclopentanepropionic acid inherently lends itself to being a valuable building block in the synthesis of more complex molecules. The presence of a ketone, a carboxylic acid, and an alpha-substituted cyclopentanone (B42830) ring provides multiple reactive sites for a variety of chemical transformations. This versatility is a key attribute for intermediates in the synthesis of natural products and other intricate organic structures.

The cyclopentanone core is a common feature in a number of biologically active natural products. The propionic acid side chain can be modified through various standard organic reactions, such as esterification, amidation, or reduction, to build more complex functionalities. The benzyl (B1604629) group, while potentially contributing to the biological activity of derivatives, can also serve as a protecting group that can be removed at a later synthetic stage.

Below is a table illustrating the types of complex molecules that could potentially be synthesized using this compound as a starting material, based on the known reactivity of its functional groups.

Target Molecule ClassPotential Synthetic Transformation
Prostaglandin (B15479496) AnalogsModification of the propionic acid side chain and further functionalization of the cyclopentanone ring.
Jasmonate DerivativesElaboration of the side chains on the cyclopentanone core.
Fused Heterocyclic SystemsCyclization reactions involving the ketone and carboxylic acid functionalities.
Chiral LigandsEnantioselective reduction of the ketone and derivatization of the carboxylic acid.

Role in Agrochemical Research for Novel Active Ingredient Development

The development of novel agrochemicals is a continuous effort to enhance crop protection and yield. The structural features of this compound suggest its potential as a scaffold for the discovery of new active ingredients. The cyclopentanone ring is present in some natural and synthetic compounds with herbicidal or insecticidal activity.

By modifying the propionic acid and benzyl moieties, a library of derivatives could be synthesized and screened for various agrochemical activities. For instance, esterification of the carboxylic acid could lead to compounds with altered solubility and uptake by plants or insects. Substitution on the benzyl ring could also modulate the biological activity and selectivity of the resulting molecules. The exploration of this compound and its derivatives could lead to the identification of new leads for the development of more effective and environmentally benign agrochemicals.

Applications in Materials Science for Functional Polymer or Liquid Crystal Synthesis (if applicable)

In the realm of materials science, the incorporation of unique organic molecules into polymers can impart specific functionalities. While direct applications of this compound in this field are not established, its structure presents possibilities. The carboxylic acid group, for example, could be used to polymerize the molecule into a polyester.

Development as Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying biological processes in living systems. These molecules are designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function. The structure of this compound could serve as a starting point for the design of such probes.

Contributions to Fundamental Organic Chemistry Methodologies and Principles

The synthesis and reactivity of functionalized cyclic compounds like this compound can contribute to the advancement of fundamental organic chemistry. The presence of a chiral center at the alpha position of the cyclopentanone offers a platform for developing and testing new stereoselective reactions.

Studying the reactivity of the ketone and carboxylic acid in such a sterically defined environment can provide insights into reaction mechanisms and selectivity. For instance, intramolecular reactions between the two functional groups could lead to the formation of novel bicyclic lactones, and the stereochemical outcome of such reactions would be of significant academic interest. The synthesis of this molecule itself could also drive the development of new synthetic methodologies for the construction of substituted cyclopentanones.

Concluding Remarks and Future Research Perspectives on 1 Benzyl 2 Oxocyclopentanepropionic Acid

Current Challenges and Knowledge Gaps in Research

The primary challenge in the study of 1-Benzyl-2-oxocyclopentanepropionic acid is the significant lack of foundational research. The absence of published synthesis methods, spectroscopic data, and reactivity studies constitutes a major knowledge gap.

Key challenges moving forward would likely include:

Stereoselective Synthesis: The creation of chiral centers during synthesis presents a considerable hurdle. Developing methods to control the stereochemistry of the substituted cyclopentanone (B42830) ring is a common challenge in organic synthesis. The diastereoselective and enantioselective synthesis of highly functionalized cyclopentanones often requires intricate catalyst systems and reaction conditions to achieve high yields and purity.

Chemical Stability and Reactivity: Keto acids are known to participate in a variety of reactions, including decarboxylation, enolization, and various condensations. A thorough investigation into the stability of this compound under different conditions is necessary to understand its chemical behavior. The presence of both a ketone and a carboxylic acid group offers multiple reaction pathways, and understanding their interplay is crucial.

Lack of Spectroscopic and Physicochemical Data: Without established data (NMR, IR, Mass Spectrometry, melting point, solubility, etc.), characterization of the compound is impossible. This fundamental information is a prerequisite for any further research.

Emerging Research Directions and Opportunities for Innovation

Despite the current knowledge gaps, the unique structure of this compound suggests several exciting avenues for future research.

Novel Synthetic Methodologies: The development of an efficient and stereoselective synthesis for this compound would be a significant contribution to organic chemistry. This could involve innovative catalytic methods, such as organocatalysis or transition-metal catalysis, which have shown promise in the synthesis of complex cyclopentane (B165970) structures.

Medicinal Chemistry Applications: Cyclopentanone derivatives are prevalent in biologically active molecules and natural products. Future research could explore the potential of this compound as a scaffold for the development of new therapeutic agents. Its structure could be a starting point for creating libraries of related compounds for screening against various biological targets.

Materials Science: The carboxylic acid and ketone functionalities offer potential for polymerization and material synthesis. Research into incorporating this molecule into novel polymers could lead to materials with unique properties.

Potential for Multidisciplinary Collaborations and Advanced Applications

The multifaceted nature of this compound provides fertile ground for collaborations across different scientific disciplines.

Computational Chemistry and Organic Synthesis: Collaboration between synthetic chemists and computational chemists could accelerate the development of synthetic routes by modeling reaction pathways and predicting stereochemical outcomes.

Chemical Biology and Pharmacology: Should the molecule exhibit biological activity, collaborations with chemical biologists and pharmacologists would be essential to elucidate its mechanism of action and explore its therapeutic potential.

Polymer Science and Engineering: The potential application in materials science would necessitate partnerships with polymer scientists and engineers to design and characterize new materials.

Advanced applications could span from the development of novel pharmaceuticals to the creation of advanced polymers with tailored properties.

Broader Scientific Impact and Future Outlook

The study of this compound, while currently in its infancy, holds the potential for significant scientific impact. The development of novel synthetic strategies for its creation could provide valuable tools for the broader organic chemistry community. Furthermore, the exploration of its properties and applications could lead to breakthroughs in medicinal chemistry and materials science.

The future outlook for research on this compound is promising, contingent on overcoming the initial hurdle of its synthesis and characterization. As synthetic methodologies become more advanced, the exploration of novel chemical spaces, such as that occupied by this compound, will become increasingly feasible. This will undoubtedly open up new avenues for scientific discovery and innovation.

Q & A

Basic: What are the optimal synthetic routes for 1-Benzyl-2-oxocyclopentanepropionic acid, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves cyclopentanone derivatives as starting materials. A plausible route includes:

  • Step 1: Benzylation of cyclopentanone via nucleophilic substitution or Friedel-Crafts alkylation to introduce the benzyl group.
  • Step 2: Functionalization at the 2-position using propionic acid derivatives, potentially via keto-enol tautomerization or Michael addition.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
  • Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR to confirm absence of side products (e.g., unreacted benzyl chloride). Reference protocols for similar cyclopentanone derivatives .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR to confirm benzyl protons (δ 7.2–7.4 ppm), cyclopentanone carbonyl (δ ~210 ppm), and propionic acid protons (δ 2.3–2.6 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion [M+H]+^+. Compare with theoretical molecular weight (C15H _{15}H _{18}O3_3, ~246.3 g/mol).
  • IR Spectroscopy: Confirm carbonyl stretches (1700–1750 cm1^{-1}) and carboxylic acid O-H (~2500–3000 cm1^{-1}).
    Documentation must align with guidelines for new compound characterization, including spectral overlays and integration values .

Advanced: How can conflicting data on the compound’s melting point or stability be resolved?

Methodological Answer:

  • Reproducibility Testing: Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized drying protocols).
  • Thermal Analysis: Use differential scanning calorimetry (DSC) to determine precise melting points and detect polymorphic forms.
  • Literature Cross-Validation: Compare with structurally analogous compounds (e.g., 3-Benzoylpropionic acid, mp 114–117°C ). If discrepancies persist, publish detailed experimental conditions to aid peer review.

Advanced: What experimental strategies are recommended to study the compound’s reactivity in cyclopentanone ring-opening reactions?

Methodological Answer:

  • Mechanistic Probes: Use 18O^{18}O-labeling or deuterated solvents to track oxygen incorporation during hydrolysis.
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates.
  • Computational Modeling: Employ density functional theory (DFT) to predict reaction pathways, referencing IUPAC Standard InChIKeys for structural input (e.g., JYBOOAWVGOYQFU-UHFFFAOYSA-N ).

Basic: How should researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Calibration Curves: Prepare standards in relevant solvents (e.g., methanol or buffer solutions) and validate linearity (R2^2 > 0.995).
  • Limit of Detection (LOD)/Limit of Quantification (LOQ): Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).
  • Recovery Studies: Spike known concentrations into biological or environmental samples and assess recovery rates (85–115% acceptable). Reference protocols for benzophenone derivatives .

Advanced: What in vitro assays are suitable for preliminary toxicity assessment of this compound?

Methodological Answer:

  • Cytotoxicity Screening: Use MTT assay on human cell lines (e.g., HepG2 or HEK293) at concentrations 1–100 µM.
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Safety Protocols: Follow first-aid measures for similar carboxylic acids, including eye flushing (15 minutes with water) and skin decontamination .

Advanced: How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions.
  • Molecular Dynamics (MD): Simulate binding to serum albumin or target enzymes using crystallographic data from related structures (e.g., benzoic acid derivatives ).
  • Validation: Compare predictions with experimental data from published analogs (e.g., 2-(4-(1,1-Dimethylpropyl)benzoyl)benzoic acid ).

Basic: What guidelines should be followed when documenting synthetic procedures for publication?

Methodological Answer:

  • Detailed Experimental Section: Include molar ratios, reaction times, temperatures, and purification steps. For example: "Stirred at 0°C under N2_2 for 12 h."
  • Supporting Information: Provide NMR/MS spectra, chromatograms, and crystallographic data (if available). Limit main text to five representative compounds .
  • Ethical Compliance: Acknowledge safety protocols (e.g., fume hood use, waste disposal) and funding sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.